molecular formula C10H14O3 B2941932 Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate CAS No. 13949-98-9

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B2941932
CAS No.: 13949-98-9
M. Wt: 182.219
InChI Key: CZSYBCSTFANLEL-UHFFFAOYSA-N
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Description

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a bicyclo[4.1.0]heptane scaffold with an ethyl ester group at position 7 and a ketone (oxo) group at position 2. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol (CAS: 72229-08-4) . This compound is synthesized via cyclopropanation reactions, such as the addition of ethyl diazoacetate to cycloalkenes in the presence of copper catalysts . It is commercially available in high purity (≥98%) and is utilized in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYBCSTFANLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, or carboxylated compounds.

Scientific Research Applications

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, also known as this compound, is a bicyclic compound with applications in chemistry, biology, medicine, and industry. It is characterized by a bicyclo[4.1.0]heptane core, which includes a cyclopropane ring fused to a cyclohexane ring, and an ethyl ester functional group.

Scientific Research Applications

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate has applications in scientific research, including use as a building block for synthesizing complex organic molecules and in studying reaction mechanisms and catalysis. Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. Research into its derivatives may lead to the development of new pharmaceuticals. It can also be used in the production of specialty chemicals and materials with specific properties.

Chemistry

In chemistry, ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate serves as a building block for the synthesis of complex organic molecules and can be used in the study of reaction mechanisms and catalysis.

Biology

The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways. Similar compounds have been found to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways.

Medicine

Research into derivatives of Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate may lead to the development of new pharmaceuticals with unique modes of action. Recent studies have indicated that compounds with similar bicyclic structures exhibit anticancer properties and may share similar mechanisms of action due to their structural similarities. The mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis.

Industry

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group and ester functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Key Compounds

Below is a comparative analysis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate with similar bicycloheptane derivatives:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Applications
This compound 72229-08-4 C₉H₁₄O₃ Ethyl ester (C7), oxo (C2) 170.21 Organic synthesis, drug intermediates
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate 62256-00-2 C₁₄H₂₂O₃ 2-Ethylhexyl ester (C3), oxygen bridge (C7) 262.32 Polymers, surfactants
Methyl 5-ethyl-3-oxo-7-phenyl-2-oxabicyclo[4.1.0]heptane-7-carboxylate N/A C₂₃H₂₅NO₅S Phenyl (C7), oxo (C3), methyl ester (C7) 428.15 Bioactive compound synthesis
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate N/A C₉H₁₅NO₂ Ethyl ester (C7), nitrogen bridge (C3) 169.22 Pharmaceutical intermediates
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate 153789-13-0 C₁₁H₁₉NO₂ tert-Butyl ester (C7), nitrogen bridge (C7) 197.27 Peptide mimetics, enzyme inhibitors

Physical and Chemical Properties

  • Boiling Points : this compound lacks reported boiling points, whereas analogs like ethyl 2-acetoxymethylenebicyclo[4.1.0]heptane-7-carboxylate distill at 125–145°C under reduced pressure .
  • Thermal Stability : Bicyclo[4.1.0]heptane systems exhibit lower ring strain than smaller bicyclohexanes, improving thermal stability during reactions like acetolysis .
  • Spectroscopic Data :
    • IR : Strong carbonyl stretches (~1707 cm⁻¹ for oxo groups) .
    • NMR : Distinct signals for bicyclic protons (δ 1.24–4.48 ppm) and ester groups .

Biological Activity

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound with significant biological activity, particularly noted for its role as a protein phosphatase inhibitor. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.

This compound primarily targets protein phosphatases , which are crucial in cellular signaling pathways. By inhibiting these enzymes, the compound disrupts various biochemical processes, including gene expression and cellular metabolism.

Key Mechanisms

  • Binding Interactions : The compound binds to the active sites of protein phosphatases, inhibiting their enzymatic activity.
  • Impact on Cellular Signaling : Inhibition of protein phosphatases like calcineurin leads to reduced T-cell activation, which is essential for immune regulation .

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • It influences the regulation of interleukin-2 (IL2) gene expression, which is pivotal in immune responses.
  • It may participate in the formation of active metabolites that contribute to its biological effects.

Dosage Effects

Research indicates that dosage significantly impacts the biological effects of this compound:

  • Low Doses : Effective inhibition of protein phosphatases with minimal toxicity.
  • High Doses : Potential for increased toxicity and adverse effects on cellular functions .

In Vitro Studies

A study assessing the mutagenic potential of related compounds showed that at a concentration of 250 µg/ml, this compound exhibited a significant increase in mutant frequency compared to solvent controls, indicating potential genotoxic effects .

In Vivo Studies

In animal models, the compound demonstrated varied effects based on dosage:

  • At lower concentrations, it effectively modulated immune responses without notable side effects.
  • Higher concentrations resulted in observable toxicity and alterations in metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityTarget EnzymesObserved Effects
This compoundProtein phosphatase inhibitionCalcineurinReduced T-cell activation
Cyclohexene oxideModerate enzyme inhibitionVariousVariable cellular responses
7-OxanorbornanesEnzyme modulationHydrolases & oxidoreductasesAltered metabolic pathways

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate?

The compound is synthesized via cyclopropanation using ethyl diazoacetate and cycloalkenes. Key steps include:

  • Cyclopropanation : Ethyl diazoacetate reacts with cycloheptene in the presence of copper bronze (Cu) as a catalyst, forming the bicyclic core via [2+1] cycloaddition .
  • Isolation : Distillation under reduced pressure (e.g., 0.35 Torr) separates the product from byproducts like spirocyclic isomers (e.g., ethyl 2-acetoxyspiro[2.5]oct-4-ene-1-carboxylate) .
  • Yields : Typical yields range from 60–75%, depending on the purity of the dienol precursor and reaction time .

Q. How is the compound characterized structurally and spectroscopically?

  • NMR Spectroscopy : 1H^1H NMR reveals distinct signals for the bicyclic framework, such as the exo-7 proton (δ ~4.48 ppm, d, J=4HzJ = 4 \, \text{Hz}) and ester methyl groups (δ ~1.24 ppm, t) .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) appear at 1720–1760 cm1^{-1}, while ester C–O bonds are observed at 1200–1250 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 324 for C17_{17}H24_{24}O6_6) confirm the molecular weight, with fragmentation patterns matching the bicyclic structure .

Advanced Research Questions

Q. How does ring strain influence the compound’s reactivity in electrolysis or derivatization?

  • Electrolysis Challenges : The bicyclo[4.1.0]heptane system exhibits lower ring strain compared to bicyclo[5.1.0]hexane analogs, enabling smoother electrolysis. For example, exo-7-bicyclo[4.1.0]heptyl tosylate undergoes acetolysis to yield a 1:1 mixture of exo-7-acetate and 1,5-diacetoxycycloheptane, whereas strained analogs fail .
  • Derivatization : Ring strain affects regioselectivity in epoxidation. For instance, 7-vinylbicyclo[4.1.0]heptane produces complex mixtures under epoxidation due to competing strain relief pathways .

Q. What stereochemical outcomes arise during derivatization, and how are diastereomers resolved?

  • Corey-Winter Method : Reduction of ethyl exo-(7-bicyclo[4.1.0]heptyl)glyoxylate with LiAlH4_4 produces diol intermediates, which react with thiocarbonyl diimidazole to form cyclic thiocarbonates. Subsequent elimination with trimethylphosphite yields exo-alkenes with >95% stereopurity .
  • Diastereomer Ratios : Exo:endo product ratios (e.g., 3.5:1 in spirocyclic byproducts) are resolved via fractional distillation or chiral HPLC .

Q. How can contradictions in product ratios under varying reaction conditions be analyzed?

  • Catalyst Effects : Copper bronze vs. Rh2_2(OAc)4_4 alters cyclopropanation efficiency. For example, Cu catalysts favor bicyclo[4.1.0] products, while Rh catalysts increase spirocyclic byproducts .
  • Temperature and Solvent : Elevated temperatures (>60°C) in cyclohexane accelerate diazo decomposition, reducing yields. Optimizing at 40–50°C in toluene improves selectivity .

Q. What computational methods predict the compound’s behavior in CO2_22​ fixation or cycloaddition?

  • DFT Studies : Molecular dynamics simulations model epoxide-CO2_2 interactions, showing that bicyclo[4.1.0] epoxides (e.g., 3-ethyl-7-oxabicyclo[4.1.0]heptane) exhibit higher activation barriers than linear analogs due to steric hindrance .
  • Transition-State Analysis : QM/MM simulations reveal that tetraethylammonium bromide (TEAB) stabilizes the oxyanion intermediate in CO2_2 cycloaddition, aligning with experimental turnover frequencies .

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